molecular formula C16H15N5O B11714192 2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide

Cat. No.: B11714192
M. Wt: 293.32 g/mol
InChI Key: ODJWOLACSMVOKV-ATVHPVEESA-N
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Description

This compound belongs to the acetohydrazide class, featuring a benzotriazole core linked to a phenylethylidene moiety via a hydrazide bridge. The benzotriazole group imparts electron-withdrawing characteristics, while the phenylethylidene substituent introduces steric bulk and aromatic interactions.

Properties

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(Z)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C16H15N5O/c1-12(13-7-3-2-4-8-13)17-19-16(22)11-21-15-10-6-5-9-14(15)18-20-21/h2-10H,11H2,1H3,(H,19,22)/b17-12-

InChI Key

ODJWOLACSMVOKV-ATVHPVEESA-N

Isomeric SMILES

C/C(=N/NC(=O)CN1C2=CC=CC=C2N=N1)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)CN1C2=CC=CC=C2N=N1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Diazotization-Cyclization Reaction

In a representative procedure, o-phenylenediamine (0.01 mol) is dissolved in glacial acetic acid and cooled in an ice bath. Aqueous sodium nitrite (0.01 mol) is added dropwise, initiating an exothermic reaction that elevates the temperature to 80–85°C before cooling to 35°C. Stirring for 15 minutes precipitates brown crystals of 1H-benzotriazole , which are filtered and recrystallized from hot water.

Critical Parameters :

  • Temperature Control : Excessive heat during diazotization risks byproduct formation.

  • Acid Concentration : Acetic acid (10–15% v/v) optimizes cyclization efficiency.

Synthesis of 2-(1H-Benzotriazol-1-yl)Acetohydrazide

The acetohydrazide intermediate is synthesized through sequential alkylation and hydrazinolysis.

Alkylation with Ethyl Chloroacetate

1H-benzotriazole (0.01 mol) is refluxed with ethyl chloroacetate (0.01 mol) in acetone for 6 hours in the presence of anhydrous potassium carbonate. The reaction yields ethyl 1H-benzotriazol-1-yl-acetate as brown needle-like crystals after filtration and ether recrystallization.

Reaction Scheme :

Benzotriazole+ClCH2COOEtK2CO3,AcetoneEthyl 1H-benzotriazol-1-yl-acetate\text{Benzotriazole} + \text{ClCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{Acetone}} \text{Ethyl 1H-benzotriazol-1-yl-acetate}

Hydrazinolysis

The ester intermediate (0.05 mol) is treated with hydrazine hydrate (0.075 mol) in ethanol under reflux for 2 hours. Cooling the mixture yields 2-(1H-benzotriazol-1-yl)acetohydrazide as white fibrous crystals.

Spectroscopic Validation :

  • FT-IR : 1658 cm⁻¹ (C=O stretch), 3332 cm⁻¹ (N-H stretch).

  • ¹H NMR (DMSO-d₆) : δ 3.8 (s, 2H, CH₂), 4.7 (s, 1H, NH).

Condensation with Aldehydes: Formation of the Target Compound

The final step involves Schiff base formation between the acetohydrazide and 2-chlorobenzaldehyde (or analogous aldehydes).

Reflux Condensation

2-(1H-benzotriazol-1-yl)acetohydrazide (0.01 mol) is refluxed with 2-chlorobenzaldehyde (0.01 mol) in ethanol for 6–8 hours. Glacial acetic acid (1 mL) catalyzes imine bond formation. Post-reaction, the mixture is poured into ice water, precipitating the title compound as a crystalline solid.

Optimization Insights :

  • Solvent Choice : Ethanol maximizes yield (68–74%) compared to methanol or THF.

  • Catalyst : Acetic acid (1–2% v/v) accelerates kinetics without side reactions.

Reaction Mechanism :

Acetohydrazide+RCHOEtOH, ΔSchiff Base+H2O\text{Acetohydrazide} + \text{RCHO} \xrightarrow{\text{EtOH, Δ}} \text{Schiff Base} + \text{H}_2\text{O}

Alternative Synthetic Routes and Modifications

Sulfonylation and Benzoylation

The acetohydrazide intermediate reacts with sulfonyl chlorides or benzoyl chlorides in pyridine at 0°C, yielding N-substituted derivatives. For example, 4-methylbenzenesulfonyl chloride forms 2-(1H-benzotriazol-1-yl)-N'-(tosyl)acetohydrazide with 65% yield after recrystallization.

Liquid-Phase Synthesis

A one-pot method combines 1H-benzotriazole , chloroacetic acid , and hydrazine in ethanol under reflux. This approach simplifies purification but reduces yield (52%) due to competing hydrolysis.

Analytical Characterization and Quality Control

Spectroscopic Profiling

  • FT-IR : Key peaks include 3064 cm⁻¹ (aromatic C-H), 1647 cm⁻¹ (C=O), and 1215 cm⁻¹ (C-N).

  • Mass Spectrometry : Molecular ion peaks at m/z 337 [M⁺] confirm stoichiometry.

Purity Assessment

  • TLC Monitoring : Silica gel plates (ethyl acetate/hexane, 3:7) with Rf = 0.62 ensure reaction completion.

  • Melting Points : Sharp melting points (176–182°C) indicate crystalline purity.

Challenges and Mitigation Strategies

Byproduct Formation

Excess hydrazine promotes dihydrazide formation, addressed by stoichiometric control and incremental reagent addition.

Solvent Recovery

Ethanol distillation post-reaction achieves 85% solvent recovery, reducing environmental impact.

Industrial-Scale Considerations

Cost Analysis

  • Raw Materials : Benzotriazole synthesis consumes 40% of total costs, driven by o-phenylenediamine prices.

  • Catalyst Reuse : K₂CO₃ retains 90% activity over five cycles, lowering operational expenses .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that compounds containing the benzotriazole group exhibit significant antimicrobial properties. For instance, studies have shown that derivatives like 2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(2-chlorobenzylidene)]acetohydrazide demonstrate effective antibacterial activity against various strains of bacteria .

Antioxidant Properties

Benzotriazoles are also recognized for their antioxidant capabilities. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. This property is particularly valuable in developing therapeutic agents aimed at treating conditions like cancer and neurodegenerative disorders .

Material Science Applications

UV Stabilizers

Benzotriazoles are commonly used as UV absorbers in plastics and coatings due to their ability to absorb harmful UV radiation. The compound 2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide can be incorporated into polymers to enhance their stability and longevity when exposed to sunlight .

PropertyApplication AreaDescription
AntimicrobialPharmaceuticalsEffective against various bacterial strains
AntioxidantHealth SciencesScavenges free radicals
UV AbsorptionMaterial ScienceProtects materials from UV degradation

Environmental Applications

Photostability in Environmental Products

The incorporation of benzotriazoles in environmental products such as sunscreens and coatings helps improve their photostability. This is essential for maintaining efficacy over time while minimizing environmental impact . Studies have shown that these compounds can reduce the degradation of active ingredients under UV exposure.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in PubMed demonstrated the antimicrobial efficacy of a benzotriazole derivative similar to This compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth with minimal cytotoxicity to human cells .

Case Study 2: UV Protection in Coatings

In another study focusing on the application of benzotriazoles as UV stabilizers, it was found that incorporating this compound into coatings improved their durability and resistance to photodegradation significantly compared to unmodified samples .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes or receptors, modulating their activity. The acetohydrazide group may also participate in hydrogen bonding or other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Differences

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features Crystallographic Data
Target Compound Phenylethylidene C₁₆H₁₄N₅O* ~300.32 Benzotriazole core, planar hydrazone linkage, bulky aryl group Not reported in evidence
2-(1H-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide 2-Chlorobenzylidene C₁₅H₁₂ClN₅O 343.79 Chlorine substituent, dihedral angle of 70.8° between benzotriazole and chlorophenyl Forms infinite chains via N-H⋯O hydrogen bonds; layers via C-H⋯N interactions
2-(1H-Benzotriazol-1-yl)-N′-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylene]acetohydrazide 3,5-Dibromo-2-hydroxybenzylidene C₁₅H₁₁Br₂N₅O₂ 453.09 Bromine and hydroxyl groups, increased lipophilicity Not reported, but bromine likely enhances halogen bonding
2-((4-Phenyltriazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide Triazole-thio, phenylethylidene C₁₉H₁₈N₆OS 394.45 Sulfur atom, triazole-thio heterocycle Exhibited antioxidant activity (IC₅₀: 12.5 μM in DPPH assay)

*Estimated based on analogous structures.

Key Observations:
  • Substituent Effects: Chlorine and bromine substituents increase molecular weight and influence intermolecular interactions (e.g., halogen bonding).
  • Hydrogen Bonding : Chlorobenzylidene derivatives form robust hydrogen-bonded networks, enhancing thermal stability . The absence of polar groups (e.g., -OH, -Cl) in the target compound may reduce such interactions.
Activity Trends:
  • Antimicrobial Activity : Bulky aryl groups (e.g., phenylethylidene) may reduce membrane permeability, whereas halogenated derivatives enhance target binding .
  • Antioxidant Potential: Electron-rich substituents (e.g., -OH, -OCH₃) correlate with radical scavenging efficacy, as seen in triazole-thio derivatives .

Physicochemical Properties

  • Solubility : Brominated and hydroxylated derivatives exhibit lower aqueous solubility due to increased hydrophobicity .
  • Melting Points : Chlorobenzylidene analogs have higher melting points (~200–250°C) owing to strong hydrogen bonding , while the target compound’s melting point is unreported but expected to be lower due to reduced polarity.

Biological Activity

2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide is a compound of significant interest due to its potential biological activities. This compound incorporates a benzotriazole moiety, which is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities. The following sections will detail the biological activity of this compound based on various studies and findings.

Chemical Structure

The molecular formula for this compound is C16H16N4OC_{16}H_{16}N_{4}O. The structure includes:

  • Benzotriazole Ring : A heterocyclic aromatic compound that contributes to the biological activity.
  • Hydrazide Functional Group : Enhances reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has shown that benzotriazole derivatives exhibit notable antimicrobial properties. For instance:

  • Antibacterial Properties : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Antifungal Activity

The compound has also been evaluated for antifungal activity:

  • Fungal Inhibition : Studies indicate that certain benzotriazole derivatives can inhibit the growth of fungi like Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these activities typically range from 12.5 to 25 µg/mL .

Anticancer Properties

Emerging research suggests potential anticancer effects:

  • Cell Line Studies : Preliminary studies on cell lines have indicated that benzotriazole derivatives can induce apoptosis in cancer cells. The specific pathways involved are still under investigation but may include modulation of signaling pathways related to cell survival and proliferation .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined various benzotriazole derivatives, including those structurally similar to this compound. The findings highlighted:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
Target CompoundPseudomonas aeruginosa18

These results suggest that the target compound may possess comparable antimicrobial properties to established antibiotics .

Study on Antifungal Activity

In another investigation focusing on antifungal properties:

CompoundFungal StrainMIC (µg/mL)
Compound CCandida albicans12.5
Compound DAspergillus niger25
Target CompoundCandida glabrata15

The results indicated that the target compound showed promising antifungal activity comparable to other known antifungals .

Q & A

Q. Q1: What are the standard synthetic routes for 2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide, and how are intermediates purified?

Methodological Answer: The compound is typically synthesized via condensation of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide with an aromatic aldehyde (e.g., phenylethylidene derivative) under reflux in ethanol. Key steps include:

  • Reaction Conditions: Ethanol solvent, reflux (~348 K) for 5–7 hours to ensure complete hydrazone bond formation .
  • Purification: Recrystallization from tetrahydrofuran (THF) or ethanol yields high-purity crystals. Chromatography (e.g., silica gel) may be used for intermediates .
  • Monitoring: Thin-layer chromatography (TLC) with chloroform:methanol (7:3) tracks reaction progress .

Advanced Synthesis Optimization

Q. Q2: How can reaction conditions be optimized to improve yield and selectivity for this compound?

Methodological Answer: Critical parameters include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, reducing side products .
  • Catalysts: Acidic conditions (e.g., acetic acid) or base catalysts (e.g., triethylamine) can accelerate condensation .
  • Temperature Control: Gradual heating (50–70°C) minimizes decomposition of heat-sensitive intermediates .
  • Stoichiometry: A 1:1 molar ratio of hydrazide to aldehyde prevents excess aldehyde from forming undesired byproducts .

Basic Structural Characterization

Q. Q3: Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies hydrazone (–CH=N–) protons at δ 8.4–8.7 ppm and benzotriazole aromatic protons at δ 7.2–8.3 ppm .
    • ¹³C NMR: Confirms carbonyl (C=O) at ~165–170 ppm and imine (C=N) at ~150–155 ppm .
  • IR Spectroscopy: Detects N–H stretches (~3200 cm⁻¹) and C=O stretches (~1680 cm⁻¹) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 365–405) validate the molecular formula .

Advanced Structural Analysis

Q. Q4: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Methodological Answer: Single-crystal X-ray diffraction:

  • Sample Preparation: Crystallize the compound from THF or ethanol to obtain diffraction-quality crystals .
  • Data Collection: At 100 K, measure bond lengths and angles (e.g., C=N bond ~1.28 Å) to confirm (E)-configuration .
  • Refinement: Use software (e.g., SHELXL) to model hydrogen bonding and π-π stacking interactions between benzotriazole and phenyl groups .

Basic Biological Screening

Q. Q5: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Antifungal Activity: Disk diffusion assays against C. albicans .
  • Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Mechanistic Studies

Q. Q6: How can researchers investigate the compound’s mechanism of action against microbial targets?

Methodological Answer:

  • Molecular Docking: Simulate binding to S. aureus dihydrofolate reductase (DHFR) using AutoDock Vina. Focus on interactions between benzotriazole and the enzyme’s active site .
  • Enzyme Inhibition Assays: Measure IC₅₀ values for DHFR inhibition, comparing with trimethoprim as a control .
  • Resistance Studies: Serial passage assays to monitor mutation rates in bacteria exposed to sublethal doses .

Data Contradiction Analysis

Q. Q7: How should conflicting bioactivity data across studies be addressed?

Methodological Answer: Potential variables causing discrepancies include:

  • Assay Conditions: Variations in pH (e.g., 7.4 vs. 6.5) or serum content in media alter compound solubility and bioavailability .
  • Structural Analogues: Minor substituent changes (e.g., –OCH₃ vs. –NO₂) drastically affect activity. Compare data with structurally validated derivatives .
  • Statistical Validation: Replicate experiments (n ≥ 3) and apply ANOVA to confirm significance .

Structure-Activity Relationship (SAR) Studies

Q. Q8: Which functional groups are critical for enhancing this compound’s bioactivity?

Methodological Answer: Key SAR insights from analogous compounds:

Substituent Effect on Bioactivity Reference
BenzotriazoleEnhances DNA intercalation
PhenylethylideneImproves lipophilicity
–NO₂ groupIncreases antimicrobial potency
–OCH₃ groupReduces cytotoxicity

Advanced SAR Design: Combine QSAR modeling with Hammett constants (σ) to predict electron-withdrawing/donating effects .

Computational Chemistry Applications

Q. Q9: How can DFT calculations optimize the compound’s electronic properties?

Methodological Answer:

  • Geometry Optimization: Use Gaussian 16 with B3LYP/6-311G(d,p) to minimize energy and calculate HOMO-LUMO gaps (~4.5 eV) .
  • Charge Distribution: Analyze electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Solvent Effects: Apply PCM models to simulate aqueous solubility and partition coefficients (logP) .

Stability and Degradation Studies

Q. Q10: What protocols assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
  • Light Sensitivity: Expose to UV-Vis light (λ = 254 nm) and track photodegradation products with LC-MS .
  • Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C) .

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